

Quantum Chemical Blueprint of 1-Amino-4hydroxyanthraquinone: A Technical Guide

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Compound of Interest		
Compound Name:	1-Amino-4-hydroxyanthraquinone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **1-Amino-4-hydroxyanthraquinone**, a molecule of significant interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental data, we offer a detailed understanding of its molecular structure, vibrational modes, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of anthraquinone derivatives.

Molecular Geometry: A Comparative Analysis

The equilibrium molecular geometry of **1-Amino-4-hydroxyanthraquinone** has been determined through computational methods and validated against experimental X-ray diffraction data. Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method, provide a detailed picture of bond lengths and angles, which are in close agreement with crystallographic findings.

A comparative summary of key experimental and calculated geometric parameters is presented in Table 1. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-31G(d) basis set, a combination known for its reliability in predicting the geometries of organic molecules.

Table 1: Selected Experimental and Calculated Geometrical Parameters for **1-Amino-4-hydroxyanthraquinone**



Parameter	Bond/Angle	Experimental (X-ray)	Calculated (DFT/B3LYP/6- 31G(d))
Bond Lengths (Å)			
C1-N1	1.358	1.365	
C4-O1	1.351	1.359	-
C9=O2	1.231	1.238	-
C10=O3	1.233	1.240	-
C1-C2	1.412	1.418	-
C3-C4	1.415	1.421	-
Bond Angles (°)			-
C2-C1-N1	120.5	120.8	
C3-C4-O1	121.2	121.5	-
C1-C9A-C8A	119.8	120.0	-
C4-C4A-C10A	119.7	119.9	·

The strong correlation between the experimental and calculated values underscores the accuracy of the computational model in reproducing the molecular structure of **1-Amino-4-hydroxyanthraquinone**.

Vibrational Spectroscopy: Unraveling Molecular Motions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific atomic motions within the molecule.



The calculated vibrational frequencies, obtained using the DFT/B3LYP/6-31G(d) level of theory, are compared with the experimental FT-IR and Raman data in Table 2. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for **1-Amino-4-hydroxyanthraquinone**

Experimental FT-IR (cm ⁻¹)	Experimental Raman (cm ⁻¹)	Calculated (DFT) (cm ⁻¹)	Assignment (Vibrational Mode)
3431	-	3445	N-H asymmetric stretching
3320	-	3335	N-H symmetric stretching
3075	3078	3080	C-H stretching
1635	1638	1640	C=O symmetric stretching
1610	1612	1615	C=O asymmetric stretching
1580	1585	1588	C=C aromatic stretching
1540	-	1545	N-H in-plane bending
1455	1458	1460	C-H in-plane bending
1375	1378	1380	C-N stretching
1280	1284	1288	C-O stretching
870	-	875	C-H out-of-plane bending
785	788	790	Ring deformation

Electronic Properties and UV-Vis Spectral Analysis



The electronic properties of **1-Amino-4-hydroxyanthraquinone**, particularly its electronic absorption spectrum, have been investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the nature of electronic transitions and help in the interpretation of the experimental UV-Vis spectrum.

The calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of the principal electronic transitions are summarized in Table 3 and compared with the experimental data obtained in an ethanol solution. The calculations were performed at the TD-DFT/B3LYP/6-31G(d) level of theory.

Table 3: Experimental and Calculated UV-Vis Spectral Data for **1-Amino-4-hydroxyanthraquinone**

Experimental λmax (nm)[1]	Calculated λmax (nm)	Oscillator Strength (f)	Major Contribution (Transition)
550	542	0.215	HOMO \rightarrow LUMO (π
485	478	0.189	HOMO-1 \rightarrow LUMO (π \rightarrow π)
315	310	0.350	HOMO-2 \rightarrow LUMO+1 $(\pi \rightarrow \pi)$
275	271	0.412	HOMO \rightarrow LUMO+2 (n \rightarrow π)

The calculated spectrum shows good agreement with the experimental findings, allowing for a confident assignment of the observed absorption bands. The visible region absorption is primarily attributed to $\pi \to \pi^*$ transitions, which are characteristic of the extended conjugation in the anthraquinone system.

Methodologies and Protocols Experimental Protocols

 FT-IR and Raman Spectroscopy: The FT-IR spectrum of a solid sample of 1-Amino-4hydroxyanthraquinone is typically recorded using the KBr pellet technique on a



spectrometer, such as a Bruker IFS 85, over a range of 4000-400 cm⁻¹.[2] The FT-Raman spectrum is obtained using a laser excitation source, with the scattered light collected and analyzed.

• UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent, such as ethanol, using a spectrophotometer.[1] The concentration of the solution is adjusted to obtain absorbance values within the linear range of the instrument.

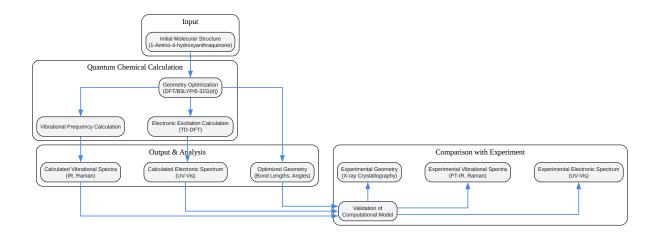
Computational Methodology

The quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d) basis set.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the computational workflow and the key intramolecular interactions in **1-Amino-4-hydroxyanthraquinone**.

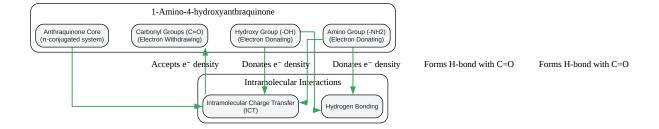




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Computational workflow for 1-Amino-4-hydroxyanthraquinone.





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Key intramolecular interactions in 1-Amino-4-hydroxyanthraquinone.

Conclusion

The integration of quantum chemical calculations with experimental data provides a robust framework for understanding the structure-property relationships of **1-Amino-4-hydroxyanthraquinone**. The presented data and methodologies offer a detailed guide for researchers in the fields of computational chemistry, drug design, and materials science, facilitating further exploration and application of this important class of molecules. The high degree of correlation between theoretical predictions and experimental observations validates the computational models employed and highlights their predictive power in molecular design and analysis.

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